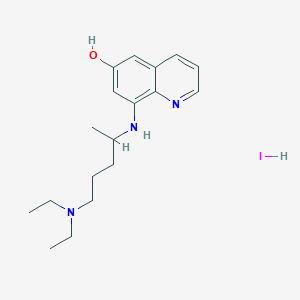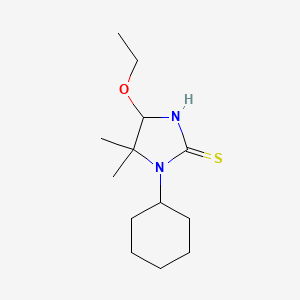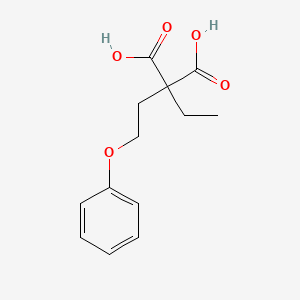
Ethyl(2-phenoxyethyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-phenoxyethyl)propanedioic acid is an organic compound with the molecular formula C13H16O5 It is a derivative of propanedioic acid, featuring an ethyl group and a phenoxyethyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-phenoxyethyl)propanedioic acid typically involves the esterification of propanedioic acid derivatives with 2-phenoxyethanol. One common method is the reaction of diethyl malonate with 2-phenoxyethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as heteropoly acids on clay supports can be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-phenoxyethyl)propanedioic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breaking down into its constituent acids and alcohols under acidic or basic conditions.
Substitution: Reactions where the phenoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires either strong acids (e.g., HCl) or bases (e.g., NaOH).
Substitution: Utilizes nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Produces propanedioic acid and 2-phenoxyethanol.
Substitution: Yields substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl(2-phenoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl(2-phenoxyethyl)propanedioic acid involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: A simpler dicarboxylic acid with similar reactivity.
Diethyl Malonate: An ester of malonic acid used in similar synthetic applications.
Phenoxyacetic Acid: Contains a phenoxy group and is used in herbicides and pharmaceuticals
Uniqueness
Ethyl(2-phenoxyethyl)propanedioic acid is unique due to the combination of the phenoxyethyl group and the propanedioic acid backbone
Properties
CAS No. |
5449-64-9 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-ethyl-2-(2-phenoxyethyl)propanedioic acid |
InChI |
InChI=1S/C13H16O5/c1-2-13(11(14)15,12(16)17)8-9-18-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
VINVCCQZJDSBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCOC1=CC=CC=C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


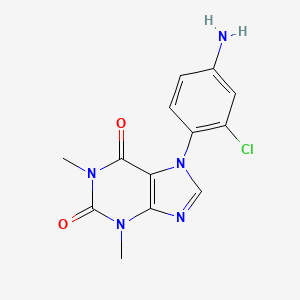
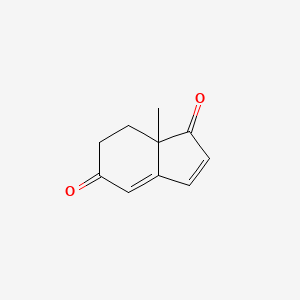
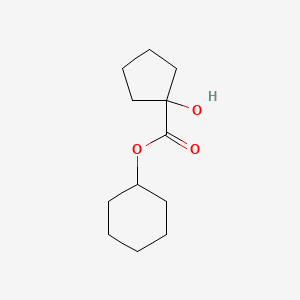

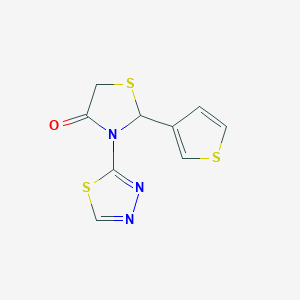

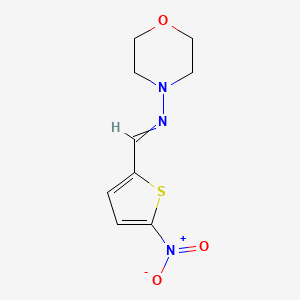

![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)


